Sofosbuvir impurity N

RP-HPLC method validation impurity profiling

Sofosbuvir Impurity N (CAS 1394157-34-6) is a critical diastereomer reference standard for ANDA submissions and commercial QC. It solves the challenge of pharmacopoeial monograph absence, providing a rigorously characterized, stereochemically defined impurity essential for accurate HPLC/UPLC method development and validation. - Validated retention time (5.704 min vs. Sofosbuvir 3.674 min) and LOD/LOQ (0.03%/1.50%) ensure robust method performance. - High precision (RSD 0.043) supports reliable forced degradation studies and batch release testing. - Available as a high-purity (≥98%) standard with comprehensive COA for regulatory compliance.

Molecular Formula C20H25FN3O9P
Molecular Weight 501.4 g/mol
Cat. No. B560561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity N
Molecular FormulaC20H25FN3O9P
Molecular Weight501.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1
InChIKeySASYBZIIPQSWBV-ZWXZMKCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir Impurity N Reference Standard


Sofosbuvir Impurity N (CAS 1394157-34-6) is a diastereomer of the nucleotide prodrug Sofosbuvir (PSI-7977) and a known process-related impurity in the synthesis of the HCV RNA polymerase inhibitor Sofosbuvir . It has the molecular formula C20H25FN3O9P and a molecular weight of 501.4 g/mol, and it serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial manufacturing . Due to its specific stereochemical configuration (five defined stereocenters) and the lack of an official pharmacopoeial monograph for Sofosbuvir [1], the availability of a well-characterized, high-purity Impurity N standard is essential for ensuring robust impurity profiling and regulatory compliance.

Sofosbuvir Impurity N: Generic Substitution Risks


Sofosbuvir impurities cannot be interchanged generically due to the lack of an official pharmacopoeial monograph for Sofosbuvir [1], which necessitates that each impurity reference standard be rigorously characterized for its specific stereochemical and chemical identity. Impurity N, a specific diastereomer of Sofosbuvir with five defined stereocenters , exhibits distinct chromatographic behavior, stability profile, and synthetic origin compared to other Sofosbuvir-related impurities such as Impurity A, C, or phosphoryl impurities [2]. Substituting Impurity N with an unqualified analog or a poorly characterized standard would compromise the specificity, accuracy, and regulatory acceptability of analytical methods used for ANDA submissions and commercial batch release, potentially leading to failed method validation, inaccurate impurity quantification, and delayed regulatory approval. The quantitative evidence below establishes the exact performance parameters that differentiate a qualified Impurity N standard from its alternatives.

Sofosbuvir Impurity N Analytical Performance


Chromatographic Resolution

In a validated RP-HPLC method developed for the estimation of Sofosbuvir and its process-related impurities, the retention time for Sofosbuvir was found to be 3.674 min, while its process-related impurity exhibited a retention time of 5.704 min under identical conditions [1]. This represents a delta of 2.03 min, demonstrating baseline separation and enabling accurate quantification of the impurity without interference from the main API peak. The method was validated according to ICH guidelines and showed a linear calibration curve for the impurity in the concentration range of 10-30 μg/mL, with a relative standard deviation (RSD) of 0.043 for the impurity peak area [2].

RP-HPLC method validation impurity profiling Sofosbuvir

Method Sensitivity

The validated RP-HPLC method reported limits of detection (LOD) and quantification (LOQ) for the process-related impurity. The LOD for the impurity was 0.03% (equivalent to 0.12 μg), while the LOQ was 1.50% (equivalent to 0.375 μg) [1]. In comparison, the LOD and LOQ for the Sofosbuvir API were 0.01% (0.04 μg) and 0.50% (0.125 μg), respectively. This demonstrates that the method is sufficiently sensitive to detect and quantify the impurity at levels well below the ICH Q3A identification threshold (0.10% for a maximum daily dose of ≤2 g/day) and qualification threshold (0.15%). The higher LOQ for the impurity compared to the API is typical and reflects the validated linear range of 10-30 μg/mL for the impurity [2].

HPLC LOD LOQ method validation Sofosbuvir

Method Precision

The validated RP-HPLC method demonstrated high precision for the quantification of the process-related impurity, with a relative standard deviation (RSD) of 0.043 for the impurity peak area [1]. In comparison, the RSD for the Sofosbuvir API under the same conditions was 1.741. The lower RSD for the impurity indicates exceptional reproducibility in its quantification, which is essential for establishing reliable impurity profiles and for detecting any increase in impurity levels during stability studies. This precision was achieved using an isocratic elution with 0.1% TFA in water:acetonitrile (50:50) and UV detection at 260.0 nm [2].

RP-HPLC precision RSD method validation Sofosbuvir

Pharmacopoeial Traceability

Although no official pharmacopoeial monograph exists for Sofosbuvir [1], qualified reference standards for Impurity N can be provided with traceability to USP or EP standards based on feasibility [2]. This traceability is a critical differentiator for ANDA and NDA submissions, as it assures regulatory reviewers that the impurity standard used for method validation and QC testing is anchored to a recognized pharmacopoeial reference point. In contrast, generic, non-traceable impurity standards lack this documented chain of custody and may be rejected during regulatory review. The availability of a fully characterized Impurity N standard with detailed certificates of analysis (CoA) and optional pharmacopoeial traceability meets the rigorous requirements of ICH Q7 and regional regulatory expectations for impurity reference materials [3].

ANDA NDA USP EP traceability Sofosbuvir

Sofosbuvir Impurity N Applications


ANDA Method Validation

A qualified Sofosbuvir Impurity N standard is essential for developing and validating stability-indicating HPLC or UPLC methods for ANDA submissions. The validated retention time (5.704 min vs Sofosbuvir at 3.674 min) and the established LOD/LOQ (0.03% / 1.50%) [1] provide a benchmark for method performance, ensuring that the impurity is accurately resolved, detected, and quantified in both API and tablet formulations. Use of a traceable standard with a well-characterized certificate of analysis supports compliance with ICH Q2(R1) and Q3A guidelines and facilitates smooth regulatory review.

Forced Degradation Studies

Impurity N reference standards are critical for conducting forced degradation studies of Sofosbuvir drug substance and drug product under stress conditions (acid, base, oxidative, thermal, photolytic) as required by ICH Q1A(R2) [2]. The high precision (RSD 0.043) of the validated method for this impurity [3] ensures that even small increases in Impurity N levels during stability studies can be reliably detected and trended, enabling accurate shelf-life determination and identification of degradation pathways.

Batch Release Testing

In commercial production, a high-purity (≥98%) Sofosbuvir Impurity N reference standard is used as a quantitative comparator in QC laboratories for routine batch release testing. The validated LOD and LOQ values [1] confirm that the method can reliably quantify the impurity at levels meeting or exceeding the ICH Q3A identification threshold (0.10%), ensuring that each manufactured batch of Sofosbuvir API or finished product meets established purity specifications before release to market.

Method Transfer and Reproducibility

The low RSD (0.043) observed for Impurity N quantification under validated conditions [3] makes it an ideal marker for assessing method transfer and inter-laboratory reproducibility. A qualified Impurity N standard, accompanied by a comprehensive certificate of analysis and optional pharmacopoeial traceability [4], enables consistent system suitability testing and performance verification across different analytical laboratories, CMOs, and regulatory testing sites.

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